Isoquinoline-7-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFUUBBLCOBJPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594145 | |
| Record name | Isoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221050-96-0 | |
| Record name | Isoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Modification and Bioisosteric Replacement:this Involves the Direct Chemical Manipulation of the Lead Compound.nih.govdanaher.com
Functional Group Modification: Adding or altering functional groups on the isoquinoline (B145761) ring can impact solubility, metabolic stability, and target binding. For example, metabolic "soft spots" prone to rapid breakdown can be identified and modified to prolong the compound's half-life. researchgate.net
Bioisosteric Replacement: As discussed previously, functional groups like carboxylic acids can be replaced with bioisosteres (e.g., tetrazoles) to improve ADME profiles or reduce toxicity while maintaining or enhancing potency. patsnap.com
Scaffold Hopping: This technique involves changing the core isoquinoline structure while retaining the key functionalities responsible for biological activity. This can lead to novel compounds with improved properties and new intellectual property. patsnap.com
Computational and in Silico Methods:computer Aided Drug Design Cadd Plays a Pivotal Role in Accelerating Lead Optimization.patsnap.comdanaher.com
Molecular Docking and Virtual Screening: These methods predict how modified isoquinoline (B145761) derivatives might bind to their biological target, allowing for the rapid assessment of numerous potential compounds before they are synthesized, saving time and resources. patsnap.comdanaher.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the physicochemical properties of a series of isoquinoline analogs with their biological activity, providing predictive power to guide the design of more potent molecules. patsnap.comdanaher.com
Through these iterative cycles of design, synthesis, and testing, a lead isoquinoline compound is refined to meet the stringent criteria required for advancement into preclinical and clinical development. hilarispublisher.com
Computational and Theoretical Investigations of Isoquinoline 7 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic properties of molecules. nih.gov By applying functionals such as B3LYP with basis sets like 6-311++G(d,p), it is possible to calculate the electronic structure and predict the reactivity of isoquinoline-7-carboxylic acid. nih.gov
Key electronic properties derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting molecular stability; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. mdpi.com For isoquinoline (B145761) derivatives, the distribution of these orbitals helps identify the regions most involved in electronic transitions and reactions.
Molecular Electrostatic Potential (MESP): An MESP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It is used to predict how a molecule will interact with other species. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, negative potentials would be expected around the nitrogen atom and the oxygen atoms of the carboxylic group, indicating these as likely sites for hydrogen bonding and electrophilic interaction.
Global Reactivity Descriptors: These parameters are calculated from the energies of the FMOs and provide quantitative measures of a molecule's reactivity and stability. mdpi.commdpi.com
Table 1: Global Reactivity Descriptors from DFT
| Descriptor | Symbol | Formula | Significance |
|---|---|---|---|
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. A higher value indicates lower stability. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. Harder molecules have larger HOMO-LUMO gaps. |
| Electrophilicity Index | ω | µ² / (2η) | Measures the ability of a molecule to accept electrons. A higher value indicates a better electrophile. mdpi.com |
| Softness | S | 1 / (2η) | The reciprocal of hardness; soft molecules are more polarizable and reactive. |
These DFT-derived parameters are fundamental in characterizing the electronic nature of this compound and predicting its behavior in chemical reactions.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling and, specifically, molecular dynamics (MD) simulations, are computational techniques used to analyze the physical movements and conformational flexibility of atoms and molecules over time. mdpi.com For this compound, these methods are crucial for understanding the spatial arrangement of the carboxylic acid group relative to the rigid isoquinoline ring system.
The primary focus of conformational analysis for this molecule is the rotation around the single bond connecting the carboxylic carbon to the C7 position of the isoquinoline ring. Carboxylic acid groups can adopt different planar conformations, primarily described by the O=C-O-H dihedral angle, with the syn and anti conformers being the most significant. nih.govnih.gov
Syn Conformation: The hydrogen atom of the hydroxyl group is oriented in the same direction as the carbonyl oxygen. This is generally the more stable conformation due to favorable intramolecular interactions.
Anti Conformation: The hydroxyl hydrogen points away from the carbonyl oxygen. This conformation is typically higher in energy.
MD simulations can be performed to explore the conformational landscape of this compound in different environments, such as in the gas phase or solvated in water. mdpi.com By simulating the molecule's trajectory over nanoseconds, researchers can determine the relative populations of different conformers, the energy barriers for rotation, and the influence of solvent molecules on the conformational equilibrium. nih.gov This information is vital for understanding how the molecule's shape influences its interactions with biological targets.
Prediction of Chemical Reactivity and Mechanistic Pathways
Building on DFT calculations, the chemical reactivity of specific sites within this compound can be predicted with greater precision using local reactivity descriptors.
Fukui Functions: These descriptors, denoted as f+, f-, and f0, help to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, and radical attacks, respectively. nih.gov By analyzing the condensed Fukui functions for each atom in this compound, one can pinpoint the most reactive centers. For instance, the nitrogen atom and specific carbons on the heterocyclic ring are often key sites for chemical reactions.
Mechanistic Pathway Investigation: Theoretical calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures and energies of reactants, intermediates, transition states, and products. This allows for the calculation of activation energies, which determine the feasibility and rate of a proposed mechanistic pathway. For this compound, computational studies could explore mechanisms such as electrophilic substitution on the aromatic ring or nucleophilic addition-elimination at the carboxyl group, thereby predicting the most likely products of a given reaction. researchgate.net The synthesis of isoquinolines often involves complex cyclization reactions, and computational analysis can provide deep insight into these pathways. quimicaorganica.org
In Silico Approaches for Ligand-Target Interactions
In silico techniques, particularly molecular docking and virtual screening, are foundational to modern drug discovery for predicting how a small molecule like this compound might interact with a biological target, typically a protein. nih.govirispublishers.com
Molecular Docking: This method computationally predicts the binding pose and affinity of a ligand within the active site of a protein. nih.gov The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is present in numerous compounds with diverse pharmacological activities. semanticscholar.orgnih.gov The carboxylic acid functional group is also a critical feature, often acting as a key hydrogen bond donor and acceptor or forming salt bridges with positively charged amino acid residues like lysine or arginine in a binding pocket. researchgate.net
Target Identification: Given the prevalence of the isoquinoline core in bioactive molecules, this compound could be docked against a wide range of protein families to generate hypotheses about its potential biological activity. semanticscholar.org Studies on similar quinoline (B57606) and isoquinoline carboxylic acids have identified targets such as protein kinases, DNA topoisomerases, and metallo-β-lactamases. researchgate.netnih.govnih.gov An in silico screening of this compound against a library of such targets could identify potential protein partners, guiding future experimental validation. researchgate.netresearchgate.net The results of a docking simulation are typically a binding energy score (e.g., in kcal/mol) and a detailed 3D model of the ligand-protein complex, which highlights specific interactions like hydrogen bonds and hydrophobic contacts that stabilize the binding. researchgate.net
Medicinal Chemistry and Biological Activity of Isoquinoline 7 Carboxylic Acid As a Privileged Scaffold
Isoquinolines as Privileged Scaffolds in Contemporary Drug Discovery
Isoquinoline (B145761) and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry. semanticscholar.org These structures are prevalent in a wide array of natural products, particularly alkaloids, and synthetic compounds that exhibit a broad spectrum of biological activities. semanticscholar.orgmdpi.com The isoquinoline nucleus is considered a "privileged scaffold," a concept that describes molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. This versatility makes them attractive starting points for the design and development of novel therapeutic agents. mdpi.com
The pharmacological potential of isoquinoline derivatives is diverse, encompassing analgesic, anti-inflammatory, antimicrobial, and anticancer properties. amerigoscientific.com Well-known isoquinoline alkaloids like morphine and codeine are prime examples of their therapeutic importance. semanticscholar.org The structural rigidity and aromatic nature of the isoquinoline core provide a robust platform for the introduction of various substituents, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. amerigoscientific.com
In modern drug discovery, the focus has expanded to synthetic isoquinoline derivatives, which offer greater flexibility in structural modification compared to their natural counterparts. nih.gov Researchers continually explore novel synthetic methodologies to construct the isoquinoline skeleton, moving beyond traditional methods to create diverse libraries of compounds for biological screening. nih.gov The ability to strategically place different functional groups on the isoquinoline ring system allows for the optimization of interactions with specific biological targets, leading to the development of more potent and selective drugs.
Structure-Activity Relationship (SAR) Studies of Isoquinoline-7-carboxylic Acid Derivatives
The systematic investigation of how chemical structure influences biological activity, known as Structure-Activity Relationship (SAR) studies, is a cornerstone of medicinal chemistry. For this compound derivatives, these studies are crucial for optimizing their therapeutic potential.
Positional Isomerism and Substituent Effects on Biological Activity
The position of the carboxylic acid group and other substituents on the isoquinoline ring significantly impacts the biological activity of these compounds. For instance, in the context of quinoline (B57606) carboxylic acids as inhibitors of dihydroorotate dehydrogenase, the carboxylic acid at the C4 position was found to be a strict requirement for activity. nih.gov While this pertains to quinolines, it highlights the critical role of positional isomerism of the acidic moiety.
The nature and position of other substituents also play a pivotal role. In the development of HER2 kinase inhibitors, isoquinoline derivatives demonstrated improved cellular activity and selectivity over quinoline counterparts. nih.gov Specifically, the introduction of a morpholino group on a tethered quinazoline moiety led to greater potency in both kinase and cell-based assays compared to piperidine or pyrrolidine derivatives, suggesting the importance of terminal heteroatoms for target binding. nih.gov
Furthermore, the electronic properties of substituents are critical. Studies on quinoxaline derivatives have shown that electron-releasing groups, such as a methoxy group (OCH₃), are often essential for activity, while electron-withdrawing groups, like a nitro group (NO₂), can decrease it. mdpi.com The strategic placement of these groups can influence the molecule's interaction with the target protein's active site.
This compound Derivatives as Enzyme Inhibitors and Receptor Antagonists
Derivatives of this compound have been investigated for their potential to modulate the activity of various enzymes and receptors, leading to therapeutic benefits.
Kinase Inhibition (e.g., Pim-1 Kinase)
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. Consequently, kinase inhibitors are a major focus of drug development. While the provided information does not directly detail this compound as a Pim-1 kinase inhibitor, it does highlight that the 8-hydroxy-quinoline-7-carboxylic acid moiety is a crucial pharmacophore for Pim-1 kinase inhibition. nih.gov This suggests that the quinoline-7-carboxylic acid scaffold is a viable starting point for designing kinase inhibitors. Molecular modeling studies indicated that this scaffold interacts with key residues, Asp186 and Lys67, within the ATP-binding pocket of the kinase, which is likely responsible for its inhibitory potency. nih.gov
Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) Antagonism
The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G protein-coupled receptor for prostaglandin D2 (PGD2) and is involved in allergic and inflammatory responses. jst.go.jp Antagonists of this receptor are therefore promising therapeutic agents for conditions like asthma and allergic rhinitis. jst.go.jp
Several studies have focused on the development of isoquinoline derivatives as potent and selective CRTH2 antagonists. jst.go.jpnih.govnih.gov A notable example is TASP0376377, an isoquinoline derivative that demonstrated potent binding affinity (IC₅₀ = 19 nM) and excellent functional antagonist activity (IC₅₀ = 13 nM). nih.govnih.gov Further optimization of this series, focusing on the substituents of a benzamide portion, led to the identification of another potent and selective CRTH2 antagonist. jst.go.jp These studies underscore the potential of the isoquinoline scaffold in the development of effective CRTH2 antagonists.
AMPA and NMDA Receptor Antagonism
The isoquinoline scaffold has been a subject of investigation for its potential to modulate the activity of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. These receptors are crucial for excitatory synaptic transmission in the central nervous system, and their antagonists are of interest for treating various neurological conditions.
In the pursuit of noncompetitive AMPA receptor antagonists, a ligand-based approach successfully identified compounds featuring the isoquinoline scaffold. nih.gov A systematic structure-activity relationship (SAR) study led to the synthesis of new N-substituted isoquinolines designed to fit a 3D pharmacophore model. nih.gov Subsequent screening of these derivatives for anticonvulsant properties in audiogenic seizure models revealed that several compounds possessed protective effects. The most active compound from this series was further evaluated using the patch-clamp technique, which confirmed its ability to antagonize AMPA-mediated effects in vitro. nih.gov
Similarly, research into NMDA receptor antagonists has involved structures that incorporate the isoquinoline framework. The development of potent and selective NMDA receptor antagonists has been achieved by incorporating the pharmacophore of known antagonists like AP5 or AP7 into piperidine or piperazine rings. nih.gov Furthermore, incorporating an unsaturated decahydroisoquinoline ring or a partially unsaturated tetrahydroisoquinoline ring into the backbone of antagonist structures has yielded a range of NMDA receptor antagonists with varying potencies and distinct subtype selectivities. nih.gov While direct antagonism by this compound itself is not specified, these studies highlight the value of the broader isoquinoline structure as a privileged scaffold for designing molecules that target AMPA and NMDA receptors.
Prolyl Hydroxylase Inhibition (PHI)
Isoquinoline carboxylic acids have been identified as potent inhibitors of prolyl hydroxylase domain (PHD) enzymes. google.com These enzymes are cellular oxygen sensors that regulate the stability of the hypoxia-inducible factor (HIF) transcription factor. nih.govmdpi.com By inhibiting PHD enzymes, the degradation of HIF-α subunits is prevented, allowing them to accumulate, translocate to the nucleus, and activate genes that help cells adapt to ischemic and metabolic stress. nih.govmdpi.com This mechanism is a therapeutic target for conditions such as anemia associated with chronic kidney disease.
The development of PHD inhibitors has seen the emergence of compounds where the isoquinoline ring is a core structural feature. mdpi.com For example, Roxadustat (FG-4592) is a clinically approved PHD inhibitor that features a fused isoquinoline ring system. mdpi.com The design of these inhibitors often involves creating analogs of 2-oxoglutarate (2-OG), a key substrate for PHD enzymes. mdpi.commdpi.com Isoquinoline-based inhibitors function by competing with 2-OG, thereby blocking the hydroxylation of proline residues on HIF-α. mdpi.com
A fluorescent PHD inhibitor based on a benzo[g]isoquinoline scaffold, (1-chloro-4-hydroxybenzo[g]isoquinoline-3-carbonyl)glycine, has been synthesized to aid in fluorescence-based detection assays and for monitoring the distribution of these inhibitors in biological systems. nih.govresearchgate.net In cell-based studies, this fluorescent probe allowed for co-localization with a cellular PHD enzyme, enabling live-cell imaging of processes related to cellular oxygen sensing. nih.gov A Chinese patent also discloses isoquinoline carboxylic acid compounds specifically as prolyl hydroxylase inhibitors, detailing methods for their preparation involving steps like Suzuki coupling and ester hydrolysis to yield the final carboxylic acid derivatives. google.com
| Inhibitor Type | Scaffold | Mechanism of Action | Significance |
| PHD Inhibitor | Isoquinoline Carboxylic Acid | Competitive inhibition of 2-oxoglutarate binding to Prolyl Hydroxylase Domain (PHD) enzymes, leading to HIF-α stabilization. mdpi.commdpi.com | Therapeutic potential for anemia and ischemic conditions. nih.gov |
| Fluorescent Probe | Benzo[g]isoquinoline | PHD inhibition with inherent fluorescence. nih.govresearchgate.net | Enables live-cell imaging and monitoring of inhibitor trafficking and enzyme co-localization. nih.gov |
Anti-Cancer Research and Mechanistic Investigations of Isoquinoline Carboxylic Acids
The isoquinoline nucleus is a prominent scaffold in a variety of natural and synthetic compounds exhibiting significant anti-cancer activity. nih.govsemanticscholar.org Isoquinoline alkaloids have been shown to exert their cytotoxic effects against various cancer cell lines through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy. nih.gov While the precise molecular mechanisms are still under investigation, it is suggested that their ability to bind to nucleic acids (DNA and RNA), inhibit crucial enzymes, and modulate epigenetic pathways plays a significant role. nih.gov The interaction with DNA can disrupt its structure and interfere with proteins involved in replication, repair, and transcription. nih.gov
Recent research has focused on developing novel isoquinoline derivatives with enhanced potency and selectivity. Fused pyrrolo[2,1-a]isoquinolines, for instance, have emerged as powerful cytotoxic agents and topoisomerase inhibitors. rsc.org Mitochondria have also been identified as a promising target for isoquinoline-based cancer therapy, as these compounds can act on various mitochondrial components to induce apoptosis. rsc.org
Specific research on isoquinoline carboxylic acid derivatives has demonstrated their potential as antiproliferative agents. One study evaluated various quinoline-related carboxylic acids and found that several, including quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, possessed remarkable growth inhibition capabilities against cervical HELA and mammary MCF7 tumor cell lines, particularly in prolonged incubations. nih.gov Another potent class of isoquinoline-based compounds, α-N-heterocyclic carboxaldehyde thiosemicarbazones, showed high potency against a panel of cancer models, including pancreatic and prostate cancer. rsc.org The lead compound from this series was found to induce the production of reactive oxygen species (ROS) and disrupt mitochondrial function. rsc.org Although these examples are not this compound itself, they underscore the potential of the isoquinoline carboxylic acid framework in anti-cancer drug development.
| Compound Class | Cancer Cell Lines | Proposed Mechanism of Action |
| Isoquinoline Alkaloids | Various | Cell cycle arrest, apoptosis, autophagy, DNA binding, enzyme inhibition. nih.gov |
| Pyrrolo[2,1-a]isoquinolines | Various | Topoisomerase inhibition, cytotoxicity. rsc.org |
| Quinololine Carboxylic Acids | HELA (cervical), MCF7 (mammary) | Growth inhibition. nih.gov |
| Isoquinoline Thiosemicarbazones | Pancreatic, Lung, Prostate, Leukemia | Copper-dependent cytotoxicity, mitochondrial dysfunction, ROS production. rsc.org |
Anti-Inflammatory, Anti-Viral, Anti-Fungal, and Anti-Microbial Activities
The isoquinoline scaffold is a versatile pharmacophore that confers a broad spectrum of biological activities, including potent actions against inflammatory processes and various pathogenic microorganisms. nih.govsemanticscholar.org
Anti-Inflammatory Activity: Isoquinoline alkaloids and their derivatives have been recognized for their anti-inflammatory effects. nih.govsemanticscholar.org Studies on quinoline carboxylic acid derivatives have shown impressive anti-inflammatory properties. In assays using lipopolysaccharide (LPS)-induced inflammation in mouse macrophages, certain quinoline-4-carboxylic and quinoline-3-carboxylic acids demonstrated significant anti-inflammatory activity, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing cytotoxicity. nih.gov Another substituted quinoline carboxylic acid was found to suppress inflammation and joint destruction in animal models of arthritis, with mechanistic studies suggesting it works by down-regulating T-cell function. nih.gov
Anti-Viral Activity: Isoquinoline and its related alkaloids have been extensively explored for their antiviral potential against a diverse range of viruses. nih.gov These compounds can interfere with multiple pathways crucial for viral replication, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK) signaling. nih.gov Isoquinolone derivatives have been identified as inhibitors of both influenza A and B viruses, with a mode of action targeting viral polymerase activity. mdpi.com Furthermore, isoquinoline compounds have been shown to have a good antiviral effect on various viruses, including African swine fever virus, suggesting their potential for development as clinical antiviral products. google.com
Anti-Fungal and Anti-Microbial/Bacterial Activity: Isoquinoline derivatives exhibit significant activity against a wide range of bacteria and fungi. mdpi.comresearchgate.netacs.org Isoquinoline-3-carboxylic acid (IQ3CA) demonstrated notable antibacterial activity against several plant pathogenic bacteria, with EC50 values ranging from 8.38 to 17.35 μg/mL. researchgate.net Its mechanism appears to involve disrupting cell membrane integrity, inhibiting bacterial motility, and preventing biofilm formation. researchgate.net A new class of alkynyl isoquinoline compounds has shown strong bactericidal activity against numerous Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) strains. mdpi.comvt.edu These compounds were effective at reducing the MRSA load in macrophages and appeared to perturb bacterial cell wall and nucleic acid biosynthesis. mdpi.comvt.edu Additionally, certain quinoline-based carboxylic acid derivatives have displayed good antifungal activity against Candida albicans. nih.gov
Bioisosteric Replacements of the Carboxylic Acid Functional Group in Isoquinoline Derivatives
In medicinal chemistry, the carboxylic acid functional group is a key pharmacophore but can present challenges related to permeability, metabolic stability, and plasma protein binding. nih.govnih.gov One significant issue is the potential for forming reactive acyl glucuronide metabolites, which can lead to toxicity. cambridgemedchemconsulting.comhyphadiscovery.com To mitigate these drawbacks while retaining the desired biological activity, the carboxylic acid group is often replaced with a bioisostere—a different functional group with similar physicochemical properties that can produce a broadly similar biological response. nih.govdrughunter.com
The selection of a suitable bioisostere is highly context-dependent, and a panel of replacements is often screened to find the optimal group for a given drug target. nih.gov
Common Bioisosteric Replacements for Carboxylic Acids:
1H-Tetrazole: This is one of the most widely used non-classical bioisosteres for a carboxylic acid. cambridgemedchemconsulting.comdrughunter.com Tetrazoles have a similar pKa (around 4.5-4.9) to carboxylic acids, allowing them to exist in an ionized state at physiological pH and engage in similar ionic interactions with target proteins. drughunter.com They offer greater lipophilicity but can still form strong hydrogen bonds, which may not always improve membrane permeability. drughunter.com The use of a tetrazole can circumvent the formation of reactive acyl glucuronides. cambridgemedchemconsulting.com An example of its successful application is in the drug Losartan, where replacing a carboxylic acid with a tetrazole ring led to a tenfold increase in potency. drughunter.com
Acyl Sulfonamides and Isoxazolols: These are other examples of ionizable groups that can effectively mimic the carboxylic acid functionality. nih.govhyphadiscovery.com Acyl sulfonamides, in particular, have pKa values that fall within the typical range of carboxylic acids (4–5). nih.gov
Neutral/Unionized Bioisosteres: An alternative strategy involves replacing the carboxylate with neutral functional groups that can replicate the necessary interactions through hydrogen bonds or cation-π interactions. nih.govhyphadiscovery.com For instance, an arene group could be positioned to form a cation-π interaction with a key arginine residue in a binding site, effectively replacing the ionic interaction of a carboxylate. hyphadiscovery.com Other examples include 1-hydroxypyrazoles and oxetan-3-ol, which are less acidic and can lead to better tissue permeation. cambridgemedchemconsulting.com
This strategic replacement is a crucial tool in the lead optimization phase of drug development for isoquinoline-based compounds, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. drughunter.com
| Bioisostere | Key Properties | Potential Advantages |
| 1H-Tetrazole | Acidic (pKa ~4.5-4.9), more lipophilic than -COOH. drughunter.com | Avoids acyl glucuronide formation, can increase potency. cambridgemedchemconsulting.comdrughunter.com |
| Acyl Sulfonamide | Acidic (pKa ~4-5). nih.gov | Mimics geometry and hydrogen bonding of carboxylates. nih.gov |
| 1-Hydroxypyrazole | Weakly acidic. cambridgemedchemconsulting.com | Higher pKa can lead to more efficient tissue permeation. cambridgemedchemconsulting.com |
| Neutral Groups (e.g., Arenes) | Non-ionic. | Relies on hydrogen bonding or cation-π interactions, can improve CNS distribution. hyphadiscovery.com |
Lead Optimization Strategies in Isoquinoline-Based Drug Development
Lead optimization is an iterative and critical phase in drug discovery where an initial "hit" or "lead" compound with promising biological activity is systematically modified to create a viable drug candidate. patsnap.comhilarispublisher.com The primary goals are to enhance potency, improve selectivity for the target, optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and minimize toxicity. hilarispublisher.comnih.gov For isoquinoline-based drug development, several established strategies are employed.
Applications in Supramolecular Chemistry and Materials Science
Molecular Recognition of Carboxylic Acid Moieties in Isoquinoline (B145761) Systems
Molecular recognition is a fundamental concept in supramolecular chemistry, referring to the specific interaction between two or more molecules through non-covalent forces. The carboxylic acid group is a particularly effective functional group for molecular recognition due to its ability to act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). In isoquinoline-7-carboxylic acid, this capability is complemented by the planar aromatic framework and the presence of a nitrogen atom, which can also participate in hydrogen bonding.
The structure of this compound is valuable for designing molecules that interact with specific targets, leveraging its hydrogen bonding capability. mdpi.com The predictable hydrogen bonding patterns of carboxylic acids lead to the formation of well-defined supramolecular synthons. The most common of these is the carboxylic acid dimer, a robust structural motif formed by two complementary O-H···O hydrogen bonds. This dimerization is a foundational principle in the self-assembly of carboxylic acid-containing molecules.
In the context of isoquinoline systems, the interplay between the carboxylic acid group and the isoquinoline nitrogen atom can lead to more complex recognition patterns. For instance, in a study on supramolecular liquid crystals, a similar isoquinoline derivative, 6-dodecyloxyisoquinoline, was shown to act as a specific hydrogen-bond acceptor for various benzoic acids. tandfonline.com This demonstrates the reliability of the hydrogen bond between a carboxylic acid and a nitrogen-containing aromatic ring, a key interaction that can be exploited in designing systems with this compound for specific molecular recognition tasks.
Table 1: Common Supramolecular Synthons Involving Carboxylic Acid Moieties
| Synthon Description | Interacting Groups | Typical Interaction |
| Carboxylic Acid Dimer | Two carboxylic acid groups | O-H···O hydrogen bonds |
| Carboxylic Acid - Pyridine (B92270) | Carboxylic acid and a pyridine-like nitrogen | O-H···N hydrogen bond |
| Carboxylic Acid Catenane | Carboxylic acid chains | C-H···O interactions |
Design and Assembly of Host-Guest Systems with Isoquinoline Carboxylic Acids
Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule. This compound can function as a guest molecule, where its size, shape, and functional groups allow it to be encapsulated by various molecular hosts. A prime example of hosts capable of encapsulating such aromatic carboxylic acids are cyclodextrins.
Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. rsc.org They are well-known for their ability to form inclusion complexes with a wide variety of guest molecules, particularly those with aromatic rings. tandfonline.com The isoquinoline moiety of this compound can be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. The carboxylic acid group, being more hydrophilic, would likely be positioned near the rim of the cyclodextrin, where it can interact with the aqueous environment or the hydroxyl groups of the host. This encapsulation can alter the physicochemical properties of the guest molecule, such as its solubility and stability.
Engineering Supramolecular Organic Frameworks
Supramolecular Organic Frameworks, including Metal-Organic Frameworks (MOFs) and Coordination Polymers, are crystalline materials constructed from organic linkers and metal nodes. The properties of these frameworks, such as porosity, stability, and functionality, are highly dependent on the geometry and chemical nature of the building blocks. Aromatic carboxylic acids are among the most widely used organic linkers in the synthesis of MOFs.
This compound is a promising candidate for a linker in such frameworks for several reasons:
Dual Coordination Sites: It possesses two potential coordination sites: the carboxylate group and the nitrogen atom of the isoquinoline ring. This allows for the formation of robust and multidimensional networks.
Rigidity: The rigid aromatic structure helps in the formation of predictable and stable porous structures.
Functionality: The isoquinoline moiety can be further functionalized to tune the properties of the resulting framework.
Numerous studies have demonstrated the use of quinoline-based carboxylic acids in the construction of coordination polymers with lanthanide ions. ambeed.com In these structures, the carboxylate groups bridge metal centers, while the nitrogen atom can also participate in coordination, leading to the formation of three-dimensional frameworks. The specific coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, bidentate bridging) plays a crucial role in determining the final topology of the framework. By analogy, this compound can be expected to form similar coordination polymers with diverse structures and properties.
Table 2: Potential Coordination Modes of Isoquinoline-7-carboxylate in MOFs
| Coordination Site | Type of Interaction | Potential Role in Framework |
| Carboxylate Oxygen Atoms | Ionic/Covalent Bonding | Linker to metal node |
| Isoquinoline Nitrogen Atom | Coordinate Bonding | Secondary linker to metal node |
| Aromatic Rings | π-π Stacking | Stabilization of the framework |
Integration of Isoquinoline Carboxylic Acids in Advanced Materials Architectures
The unique properties of the isoquinoline nucleus make it a valuable component in the design of advanced materials with specific functions. Isoquinoline derivatives are utilized in the manufacture of dyes, and as precursors for materials with interesting optical and electronic properties. wikipedia.org The incorporation of this compound into larger molecular or polymeric architectures can impart these properties onto the final material.
A notable application is in the development of fluorescent sensors. A study on a derivative, benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid, led to the synthesis of a fluorescent sensor for the detection of Cu²⁺ ions. rsc.org The isoquinoline core acts as a fluorophore, and the carboxylic acid group serves as a handle for attaching a receptor unit. The binding of the target ion to the receptor modulates the fluorescent properties of the isoquinoline core, allowing for sensitive and selective detection. This demonstrates the potential of using this compound as a foundational element in the design of chemosensors.
Another area of application is in the field of liquid crystals. Supramolecular liquid crystals have been successfully constructed using a 6-dodecyloxyisoquinoline as a hydrogen-bond acceptor in combination with 4-decyloxybenzoic acid. tandfonline.com The formation of a hydrogen bond between the isoquinoline nitrogen and the carboxylic acid group resulted in a supramolecule with mesogenic properties. This principle suggests that this compound could be used to create novel liquid crystalline materials through self-assembly driven by hydrogen bonding.
Table 3: Examples of Functional Materials Based on Isoquinoline Derivatives
| Material Type | Isoquinoline Derivative | Function |
| Fluorescent Sensor | Benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid derivative | Detection of Cu²⁺ ions |
| Supramolecular Liquid Crystal | 6-Dodecyloxyisoquinoline / 4-Decyloxybenzoic acid complex | Mesogenic (liquid crystalline) behavior |
Future Research Directions and Interdisciplinary Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of isoquinoline (B145761) derivatives has traditionally relied on classic methods like the Bischler-Napieralski and Pictet-Spengler reactions. rsc.orgnih.gov However, these methods often involve harsh reaction conditions, toxic reagents, and generate significant chemical waste, posing environmental concerns. rsc.orgrsc.org The future of isoquinoline-7-carboxylic acid synthesis lies in the adoption of green chemistry principles to develop more sustainable and efficient methodologies. rsc.orgrsc.org
Future research will likely focus on several key areas:
Energy-Efficient Reactions: Microwave-assisted and ultrasound-assisted syntheses have already shown promise in accelerating reaction times and improving yields for isoquinoline derivatives. nih.govrsc.org Further exploration of these techniques for the specific synthesis of this compound and its analogues is a promising avenue.
Benign Catalysis: The development of recyclable and non-toxic nanocatalysts, such as those based on iron oxide or copper oxide, offers a greener alternative to traditional heavy metal catalysts. rsc.org Metal-free catalytic systems, including the use of organic molecules or ionic liquids, are also gaining traction. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a central tenet of green chemistry. rsc.org This includes exploring cascade reactions where multiple bond-forming events occur in a single step. rsc.org
Renewable Resources: The use of biomass-derived feedstocks as starting materials for isoquinoline synthesis is an emerging area that could significantly reduce the reliance on petrochemicals. ijpsjournal.com
| Sustainable Synthetic Approach | Key Advantages | Future Research Focus for this compound |
|---|---|---|
| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. nih.govrsc.org | Optimization of reaction conditions for specific derivatives and scale-up processes. |
| Nanocatalysis | High efficiency, recyclability, reduced waste, use of benign metals. nih.govrsc.org | Development of novel nanocatalysts for regioselective synthesis. |
| Visible Light Photoredox Catalysis | Mild reaction conditions, use of light as a renewable energy source. nih.govrsc.org | Exploration of new photocatalysts for C-H functionalization of the isoquinoline core. |
| Metal-Free Synthesis | Avoids toxic and expensive metal catalysts, reduces environmental impact. nih.gov | Design of organocatalysts for asymmetric synthesis of chiral derivatives. |
Advanced Computational Design for Targeted Biological Activity
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.govbeilstein-journals.org For this compound, these in silico methods offer a powerful approach to rationally design derivatives with high potency and selectivity for specific biological targets.
Future directions in this area include:
Structure-Based Drug Design (SBDD): With the increasing availability of 3D structures of therapeutic targets like enzymes and receptors, SBDD can be employed to design this compound derivatives that fit precisely into the target's binding site. beilstein-journals.org Molecular docking simulations can predict binding affinities and modes of interaction, guiding the synthesis of the most promising candidates. citedrive.commdpi.com
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be used. nih.gov By analyzing the structure-activity relationships (SAR) of known active compounds, pharmacophore models can be developed to guide the design of new molecules with improved activity.
ADMET Prediction: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools can predict these properties early in the design phase, reducing the likelihood of late-stage failures. nih.gov
Machine Learning and AI: The application of artificial intelligence and machine learning algorithms to analyze large datasets of chemical structures and biological activities can help identify novel patterns and design principles for developing potent and selective this compound-based drugs.
| Computational Method | Application in this compound Research | Potential Outcome |
|---|---|---|
| Molecular Docking | Predicting the binding of derivatives to specific biological targets (e.g., kinases, proteases). citedrive.commdpi.com | Identification of potent and selective inhibitors. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-protein complexes to assess binding stability. citedrive.com | Understanding the mechanism of action and refining lead compounds. |
| Pharmacophore Modeling | Identifying the key chemical features required for biological activity. mdpi.com | Guiding the design of novel derivatives with enhanced potency. |
| ADMET Prediction | In silico assessment of drug-like properties. nih.gov | Prioritization of compounds with favorable pharmacokinetic and safety profiles. |
Exploration of Emerging Biological Targets and Therapeutic Areas
The isoquinoline scaffold is present in compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. amerigoscientific.comnih.govnih.gov this compound serves as a versatile starting point for exploring novel therapeutic applications by targeting emerging biological pathways and disease mechanisms.
Future research should focus on:
Oncology: While some isoquinoline alkaloids are known anticancer agents, there is potential to develop derivatives of this compound that target specific cancer-related proteins, such as kinases, topoisomerases, or proteins involved in angiogenesis and metastasis. amerigoscientific.comrsc.org The PI3K/mTOR pathway is one such target where isoquinoline-based inhibitors have been explored. nih.gov
Infectious Diseases: The rise of antimicrobial resistance necessitates the development of new anti-infective agents. nih.gov this compound derivatives could be designed to inhibit essential microbial enzymes or disrupt other vital cellular processes in bacteria, fungi, and viruses. amerigoscientific.comnih.gov
Neurodegenerative Diseases: Given the neuroprotective properties of some isoquinoline alkaloids, there is an opportunity to investigate this compound derivatives for the treatment of diseases like Alzheimer's and Parkinson's. ijpsjournal.com Potential targets include enzymes like cholinesterases or pathways involved in oxidative stress and neuroinflammation.
Inflammatory and Metabolic Disorders: The anti-inflammatory properties of certain isoquinolines suggest that derivatives of this compound could be developed as treatments for chronic inflammatory diseases. amerigoscientific.com Additionally, their potential role in metabolic regulation could be explored for conditions like diabetes. nih.gov
Rational Design of Hybrid Scaffolds Incorporating this compound
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug design to create compounds with improved affinity, selectivity, or dual-acting mechanisms. nih.govresearchgate.net The this compound moiety is an excellent candidate for incorporation into hybrid scaffolds.
Future research in this domain could involve:
Dual-Target Inhibitors: By linking this compound to another pharmacophore, it may be possible to design molecules that simultaneously inhibit two different biological targets. For example, a hybrid with a known kinase inhibitor could be effective in overcoming drug resistance in cancer.
Enhanced Bioavailability: The carboxylic acid group can be modified to improve the pharmacokinetic properties of a drug. researchgate.net Hybridization can be used to attach moieties that enhance cell permeability or metabolic stability.
Targeted Delivery: The this compound scaffold could be linked to a targeting moiety, such as a peptide or antibody fragment, to direct the drug specifically to diseased cells or tissues, thereby increasing efficacy and reducing side effects.
Novel Mechanisms of Action: Combining pharmacophores can lead to compounds with entirely new mechanisms of action that are not achievable with the individual components alone.
Integration into Nanotechnology and Biomedical Engineering Platforms
The unique chemical and physical properties of isoquinoline derivatives make them attractive for applications in nanotechnology and biomedical engineering. amerigoscientific.comnih.gov The incorporation of this compound into nanomaterials and biomedical devices is a promising area for future interdisciplinary research.
Potential applications include:
Drug Delivery Systems: this compound can be used as a ligand to functionalize nanoparticles, such as gold nanoparticles or liposomes, for targeted drug delivery. amerigoscientific.comnih.gov The carboxylic acid group provides a convenient handle for conjugation to other molecules.
Biosensors and Diagnostics: The fluorescent properties of some isoquinoline derivatives can be exploited to develop biosensors for the detection of specific metal ions or biomolecules. nih.gov These sensors could be integrated into diagnostic platforms.
Functional Biomaterials: this compound could be incorporated into polymers to create functional biomaterials with specific properties, such as antimicrobial surfaces for medical implants or scaffolds for tissue engineering. amerigoscientific.com
Metal-Organic Frameworks (MOFs): The ability of the isoquinoline scaffold to coordinate with metal ions makes it a suitable building block for the synthesis of MOFs. amerigoscientific.com These porous materials have potential applications in gas storage, catalysis, and controlled drug release.
| Nanotechnology/Biomedical Platform | Role of this compound | Potential Application |
|---|---|---|
| Functionalized Nanoparticles | Surface ligand for targeting and drug attachment. amerigoscientific.comnih.gov | Targeted cancer therapy, diagnostic imaging. |
| Biosensors | Fluorescent probe for molecular recognition. nih.gov | Detection of metal ions and disease biomarkers. |
| Smart Biomaterials | Component of polymers to confer bioactivity. amerigoscientific.com | Antimicrobial coatings, tissue engineering scaffolds. |
| Metal-Organic Frameworks (MOFs) | Organic linker for framework construction. amerigoscientific.com | Controlled drug release, catalysis. |
Q & A
Q. How can machine learning guide the discovery of novel synthetic routes for this compound analogs?
- Methodological Answer : Train models on reaction databases (e.g., USPTO) using SMILES notations. Prioritize retrosynthetic algorithms (e.g., ASKCOS) to propose feasible pathways. Validate top predictions with small-scale trials and iterative feedback. Address data bias by including negative results in training sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
